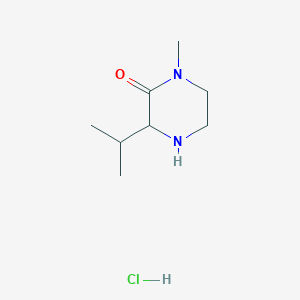

3-Isopropyl-1-methylpiperazin-2-one hydrochloride

説明

3-Isopropyl-1-methylpiperazin-2-one hydrochloride (CAS: 1214064-58-0) is a piperazine derivative featuring a ketone group at the 2-position, an isopropyl substituent at the 3-position, and a methyl group at the 1-position. The hydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical synthesis and intermediate applications. Its molecular formula is C₈H₁₅ClN₂O, with a molar mass of 202.67 g/mol. This compound is cataloged under multiple synonyms, including MolPort-029-997-473 and AKOS027325348, and is supplied by at least five manufacturers .

特性

IUPAC Name |

1-methyl-3-propan-2-ylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6(2)7-8(11)10(3)5-4-9-7;/h6-7,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDVBOQVEPFILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(CCN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073556-03-2 | |

| Record name | 3-Isopropyl-1-methylpiperazin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1-methylpiperazin-2-one hydrochloride typically involves the reaction of 1-methylpiperazine with isopropyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: 3-Isopropyl-1-methylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols; typically carried out in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may yield various substituted piperazine derivatives .

科学的研究の応用

3-Isopropyl-1-methylpiperazin-2-one hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of biological systems and interactions due to its structural properties.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

作用機序

The mechanism of action of 3-Isopropyl-1-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperazine derivatives are widely studied for their pharmacological and chemical properties. Below is a detailed comparison of 3-isopropyl-1-methylpiperazin-2-one hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Piperazine Derivatives

Key Observations:

- Functional Groups : Ketone-containing piperazines (e.g., 3-isopropyl-1-methylpiperazin-2-one) are less basic than secondary-amine derivatives (e.g., 3-pyrrolidin-1-yl-piperidine dihydrochloride), altering solubility and pharmacokinetics .

- Complex Analogs: Ziprasidone HCl () and triazolopyridinone derivatives () incorporate fused heterocycles, enhancing selectivity for serotonin and dopamine receptors but increasing synthetic complexity .

Table 2: Physicochemical Properties

Key Observations:

- Hydrophilicity : The hydrochloride salt form improves solubility for all listed compounds. However, 3-isopropyl-1-methylpiperazin-2-one HCl has moderate solubility compared to 1,3-dimethylpiperazin-2-one HCl, likely due to its hydrophobic isopropyl group .

- Thermal Stability: High melting points (>250°C) in triazolopyridinone derivatives () suggest robust crystalline structures, whereas simpler piperazinones decompose at lower temperatures .

生物活性

3-Isopropyl-1-methylpiperazin-2-one hydrochloride is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound, with the chemical formula CHClNO, features a piperazine ring that is crucial for its biological interactions. The presence of the isopropyl and methyl groups contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity. This can lead to alterations in signaling pathways that are critical for various physiological processes.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which can affect metabolic pathways and contribute to its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1 |

| Escherichia coli | 1 | 2 |

| Pseudomonas aeruginosa | 0.25 | 0.5 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antiviral Activity

In addition to antimicrobial effects, preliminary studies have suggested antiviral properties. The compound's mechanism may involve the inhibition of viral replication through interference with viral enzymes or receptors on host cells.

Case Studies and Research Findings

- Lead Optimization Studies : In a study focused on optimizing piperazine derivatives for therapeutic applications, this compound was identified as a promising scaffold for developing new drugs targeting neurological disorders. The compound demonstrated favorable pharmacokinetic properties in animal models, indicating its potential for further development in clinical settings .

- Antitumor Activity : Another investigation assessed the cytotoxic effects of various piperazine derivatives against cancer cell lines. The results showed that compounds similar to this compound exhibited significant growth inhibition in several cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Biological Activity | Remarks |

|---|---|---|

| 1-Benzylpiperazine | Stimulant with psychoactive properties | Different pharmacological profile |

| 3-Methyl-1-phenylpiperazine | Moderate antimicrobial activity | Less potent than 3-Isopropyl derivative |

| 1-Ethyl-3-methylpiperazin-2-one | Antiviral properties | Similar mechanism but lower efficacy |

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification strategies for 3-isopropyl-1-methylpiperazin-2-one hydrochloride in academic research?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions, with purification via recrystallization. For example, similar piperazine derivatives are synthesized by reacting precursors in solvents like isopropyl alcohol under controlled pH (3.0–3.5) and low temperatures (5–10°C) to minimize byproducts . Post-synthesis, charcoal treatment and solvent distillation (e.g., isopropanol/ethyl acetate mixtures) enhance purity. Crystallization conditions (e.g., cooling rates, solvent ratios) significantly impact yield and purity, requiring iterative optimization .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection is standard for purity assessment, using reference standards (e.g., USP-grade Ziprasidone Hydrochloride impurities) to calibrate retention times .

- Spectroscopy : FT-IR validates functional groups (e.g., piperazine ring vibrations at ~1,250 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions (e.g., isopropyl methyl protons at δ 1.0–1.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (e.g., C₉H₁₇ClN₂O requires m/z ≈ 204.10 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data when using different synthesis routes for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or temperature variations. For instance, isopropyl alcohol at pH 3.0 yields higher purity (99.59% by HPLC) than acetone (pH 1.6), which may promote side reactions . Systematic DOE (Design of Experiments) approaches, varying parameters like solvent polarity and reaction time, coupled with ANOVA analysis, help identify critical factors. Cross-validate results using orthogonal techniques (e.g., NMR vs. HPLC) to rule out method-specific biases .

Q. What advanced strategies are recommended for impurity profiling and quantification in this compound?

- Methodological Answer :

- Impurity Synthesis : Prepare known impurities (e.g., alkylated byproducts) via controlled reactions, as demonstrated for Ziprasidone impurities like 3-Piperazin-1-yl-1,2-benzisothiazole Hydrochloride .

- LC-MS/MS : Use hyphenated techniques to detect trace impurities (≤0.1%). For example, column chemistry (e.g., C18 vs. cyanopropyl) affects separation efficiency for structurally similar compounds .

- Stability-Indicating Methods : Stress testing (heat, light, humidity) identifies degradation products. Accelerated stability studies (40°C/75% RH for 6 months) correlate with long-term degradation pathways .

Q. How can researchers address solubility challenges in formulating this compound for in vitro studies?

- Methodological Answer :

- Co-Solvent Systems : Use binary mixtures (e.g., water-PEG 400) to enhance aqueous solubility. Phase solubility diagrams determine optimal ratios without precipitation .

- Salt Screening : Explore alternative counterions (e.g., mesylate, besylate) if hydrochloride exhibits poor solubility. Ionic strength and pH adjustments (e.g., citrate buffers) may stabilize the compound in solution .

Q. What experimental designs are critical for studying the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 60°C for 24 hours. Monitor degradation via UPLC-PDA to identify vulnerable functional groups .

- Packaging Optimization : Compare amber glass vs. polymer containers under ICH Q1A guidelines. Humidity-controlled desiccators (e.g., silica gel) prevent hydrate formation, which alters crystallinity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。